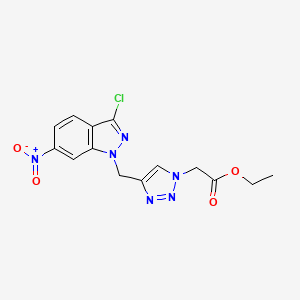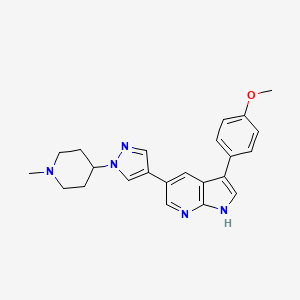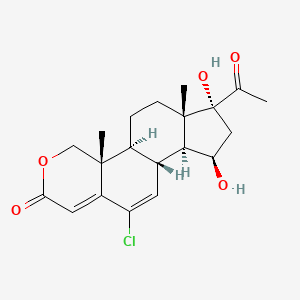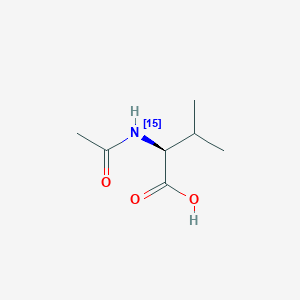
Antileishmanial agent-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antileishmanial agent-3 is a compound developed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses significant health risks. The compound has shown promising results in inhibiting the growth of Leishmania parasites, making it a potential candidate for therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-3 involves the preparation of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. The synthetic route typically includes the reaction of aryl or alkyl isothiocyanates with benzoyl or cyclopropanoyl amines under controlled conditions. The reaction yields are generally between 69% and 84% .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Antileishmanial agent-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which may exhibit varying degrees of antileishmanial activity .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Antileishmanial agent-3 involves targeting the N-myristoyltransferase enzyme in Leishmania parasites. This enzyme is crucial for the survival and proliferation of the parasite. The compound binds to the active site of the enzyme, inhibiting its function and leading to the death of the parasite .
Comparación Con Compuestos Similares
Similar Compounds
Amphotericin B: A well-known antileishmanial agent with high potency but significant toxicity.
Miltefosine: An oral drug used for treating leishmaniasis, known for its broad-spectrum activity.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties
Uniqueness
Antileishmanial agent-3 stands out due to its specific targeting of the N-myristoyltransferase enzyme, which is less common among other antileishmanial agents. This targeted approach may result in fewer side effects and improved efficacy compared to broader-spectrum drugs .
Propiedades
Fórmula molecular |
C14H13ClN6O4 |
|---|---|
Peso molecular |
364.74 g/mol |
Nombre IUPAC |
ethyl 2-[4-[(3-chloro-6-nitroindazol-1-yl)methyl]triazol-1-yl]acetate |
InChI |
InChI=1S/C14H13ClN6O4/c1-2-25-13(22)8-19-6-9(16-18-19)7-20-12-5-10(21(23)24)3-4-11(12)14(15)17-20/h3-6H,2,7-8H2,1H3 |
Clave InChI |
MCCHNZYSPZWPTF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=C(N=N1)CN2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)

![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)

![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)



![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)



